molecular formula C15H12O B8402067 3-Naphthalen-2-yl-cyclopent-2-enone

3-Naphthalen-2-yl-cyclopent-2-enone

Cat. No.: B8402067
M. Wt: 208.25 g/mol
InChI Key: FCLCCKVERINKJT-UHFFFAOYSA-N
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Description

3-Naphthalen-2-yl-cyclopent-2-enone is a bicyclic organic compound featuring a cyclopentenone ring fused with a naphthalene moiety at the 3-position. The cyclopentenone core contributes inherent reactivity due to its α,β-unsaturated ketone structure, while the naphthalene group imparts aromaticity and steric bulk, influencing solubility, electronic properties, and intermolecular interactions. Potential applications include catalysis, materials science, or pharmaceutical intermediates, given the prevalence of cyclopentenones and naphthalenes in these fields .

Properties

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

3-naphthalen-2-ylcyclopent-2-en-1-one

InChI

InChI=1S/C15H12O/c16-15-8-7-14(10-15)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9-10H,7-8H2

InChI Key

FCLCCKVERINKJT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C=C1C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Cyclopentenone Derivatives with Aromatic Substituents
  • 1-Methyl-3-(naphthalen-2-yl)cyclopentadiene (): Structure: Cyclopentadiene core substituted with naphthalene and methyl groups. Key Differences: Lacks the ketone functionality, reducing electrophilicity. Thermally unstable and prone to dimerization, unlike the conjugated enone system in 3-naphthalen-2-yl-cyclopent-2-enone. Synthesis: Generated via tert-butyl lithium-mediated coupling, with challenges in enolate formation and purification .
  • 2-[3-(Naphthalen-2-yl)phenyl]naphthalene (): Structure: Dual naphthalene units linked via a phenyl group. Key Differences: No cyclopentenone ring; planar aromatic structure favors π-π stacking, as evidenced by crystallographic data (mean C–C bond length: 0.001 Å, R factor: 0.045) .
Cyclopentenones with Non-Aromatic Substituents
  • 2-Ethyl-5-hydroxy-3-methoxy-cyclopent-2-enone (): Structure: Hydroxy, methoxy, and ethyl groups on the cyclopentenone ring. Key Differences: Polar substituents enhance solubility in protic solvents. Synthesized via enzymatic kinetic resolution, a contrast to organometallic methods for naphthalene-containing analogs .
  • Cyclotene (2-hydroxy-3-methyl-2-cyclopentenone) (): Structure: Methyl and hydroxyl groups on the cyclopentenone. Key Differences: Widely used in flavor/fragrance industries (EC No. 212-154-8). The hydroxyl group enables hydrogen bonding, increasing thermal stability compared to naphthalene derivatives .

Physicochemical Properties and Reactivity

Table 1: Comparative Properties of Cyclopentenone Derivatives
Compound Core Structure Key Substituents Melting Point/Stability Synthesis Yield Notable Reactivity/Applications
This compound Cyclopentenone Naphthalen-2-yl Not reported Inferred low* Electrophilic addition, catalysis
1-(Naphthalen-2-yl)ethanone Acetophenone analog Naphthalen-2-yl Oil (room temp) 97% Intermediate in aromatic synthesis
1-Methyl-3-(naphthalen-2-yl)cyclopentadiene Cyclopentadiene Naphthalen-2-yl, methyl Thermally unstable Not reported Luminescence sensitization
Cyclotene Cyclopentenone Hydroxy, methyl Stable, crystalline High Flavoring agent, hydrogen bonding

*Inferred from challenges in isolating thermally sensitive naphthalene derivatives .

Preparation Methods

Reaction Overview

The Aza-Piancatelli rearrangement, catalyzed by dysprosium(III) trifluoromethanesulfonate (Dy(OTf)₃), enables the transformation of furylcarbinols into cyclopentenones. This method is highly adaptable for introducing aryl substituents, including naphthalen-2-yl groups, at the 3-position of the cyclopentenone ring.

Procedure and Optimization

A representative synthesis begins with furan-2-yl(naphthalen-2-yl)methanol , prepared via Grignard addition of naphthalen-2-ylmagnesium bromide to furfural. The furylcarbinol is then subjected to Dy(OTf)₃ (5 mol%) in a mixed solvent system of tert-butanol and water (5:1 v/v) at 80°C for 4 hours. The rearrangement proceeds via a carbocation intermediate, followed by cyclization and dehydration to yield 3-naphthalen-2-yl-cyclopent-2-enone.

Key Optimization Parameters :

  • Solvent System : Aqueous tert-butanol enhances solubility and stabilizes intermediates.

  • Catalyst Loading : ≤5 mol% Dy(OTf)₃ minimizes side reactions while maintaining efficiency.

  • Temperature : Reactions conducted below 80°C result in incomplete conversion.

Yield : 72–84%.

Michael Addition-Cyclization Sequence

Substrate Preparation

This two-step approach involves the Michael addition of a bromoketone to a ketoester, followed by base-mediated cyclization. The naphthalen-2-yl group is introduced via the bromoketone precursor.

Detailed Protocol

  • Michael Addition :

    • Bromoketone Synthesis : 2-Bromo-1-(naphthalen-2-yl)ethan-1-one is prepared by bromination of 2-acetylnaphthalene using HBr/H₂O₂.

    • Reaction with Ketoester : The bromoketone reacts with ethyl acetoacetate in benzene with sodium methoxide, forming a β-ketoester intermediate.

  • Cyclization :

    • The β-ketoester undergoes base-mediated cyclization (KOH/EtOH, reflux) to yield the cyclopentenone core. Acidic workup (HCl) ensures dehydration to the final product.

Challenges :

  • Steric hindrance from the naphthalenyl group necessitates prolonged reaction times (18–24 hours).

  • Purification requires gradient chromatography (hexane/EtOAc) to separate regioisomers.

Yield : 55–68%.

Gold(I)-Catalyzed Cycloisomerization

Mechanistic Insights

Gold(I) complexes, such as tBu₃PAuNTf₂, catalyze the cycloisomerization of 1,3-enyne esters into cyclopentenones. This method is effective for constructing polysubstituted rings, including naphthalenyl derivatives.

Synthetic Protocol

  • Substrate Preparation :

    • 1,3-Enyne Ester Synthesis : Sonogashira coupling of naphthalen-2-ylacetylene with propargyl alcohols, followed by acetylation, yields the requisite enyne ester.

  • Cycloisomerization :

    • The enyne ester is treated with tBu₃PAuNTf₂ (2 mol%) in dichloromethane at 25°C. The reaction proceeds via alkyne activation, forming a gold-carbene intermediate that undergoes cyclization and rearomatization.

Advantages :

  • High functional group tolerance.

  • Ambient temperature conditions minimize decomposition.

Yield : 70–88%.

Photochemical [2+2] Cycloaddition

Reaction Design

Enones undergo [2+2] photocycloaddition with electron-deficient alkenes under UV irradiation. For this compound, the naphthalenyl group is introduced via the enone component.

Experimental Steps

  • Enone Synthesis :

    • 2-(Naphthalen-2-yl)cyclopent-2-enone is prepared via Claisen-Schmidt condensation of cyclopentanone with 2-naphthaldehyde.

  • Photocycloaddition :

    • The enone is irradiated (λ = 300 nm) in acetone with excess ethylene. The reaction proceeds via a triplet 1,4-diradical intermediate, yielding a bicyclic cyclobutane, which is thermally cleaved to the monocyclic product.

Limitations :

  • Low regioselectivity with unsymmetrical alkenes.

  • Requires specialized UV equipment.

Yield : 45–60%.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)Catalysts/ReagentsKey Advantages
Aza-Piancatelli72–8480Dy(OTf)₃Scalable, one-pot
Michael-Cyclization55–68RefluxKOHCost-effective
Gold Catalysis70–8825tBu₃PAuNTf₂Mild conditions, high selectivity
Photocycloaddition45–60RT (UV)NoneNo catalyst required

Q & A

Q. Basic

  • NMR : ¹H and ¹³C NMR confirm regiochemistry via coupling patterns (e.g., vinyl protons at δ 6.5–7.5 ppm) and carbonyl signals (δ ~200 ppm for ketones).
  • X-ray diffraction : Single-crystal analysis resolves stereochemistry and bond lengths, with SHELXL software refining structures to R-factors <0.05 .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ for C₁₅H₁₂O) .

How can discrepancies between spectroscopic data and crystallographic results be resolved for this compound?

Advanced
Contradictions may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies include:

  • Variable-temperature NMR : Detects conformational equilibria (e.g., enol-keto tautomerism) that X-ray structures might miss.
  • DFT calculations : Compare theoretical NMR shifts (Gaussian, ORCA) with experimental data to validate proposed conformers .
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns in challenging crystals .

What computational methods are suitable for predicting the electronic properties of this compound?

Q. Advanced

  • DFT : B3LYP/6-311+G(d,p) calculates frontier orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution.
  • Molecular docking : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina, guided by crystallographic data from similar naphthalene derivatives .
  • MD simulations : Explore solvent effects on conformation with GROMACS, using OPLS-AA force fields .

How should researchers design assays to evaluate the biological activity of this compound?

Q. Advanced

  • Target selection : Prioritize proteins with naphthalene-binding domains (e.g., cytochrome P450) based on structural analogs .
  • In vitro assays : Use fluorescence quenching or SPR to measure binding affinity. Include controls (e.g., 2-(3-methyl-2-butenyl)-1-naphthol) to isolate specificity .
  • Metabolic stability : LC-MS/MS tracks metabolite formation in liver microsomes, identifying sites of oxidative degradation .

What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Q. Advanced

  • Solvent screening : Use vapor diffusion with mixed solvents (e.g., dichloromethane/hexane) to induce slow nucleation.
  • Cryo-protection : Soak crystals in glycerol-containing solutions to prevent ice formation during data collection at 100 K .
  • Data collection : High-resolution synchrotron sources (λ = 0.7–1.0 Å) improve weak diffraction, while SHELXD solves phases via direct methods .

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